N-(4,4-difluorocyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-difluorocyclohexyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a benzamide group attached to a 4,4-difluorocyclohexyl moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)benzamide typically involves the reaction of 4,4-difluorocyclohexylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted benzamides.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
N-(4,4-difluorocyclohexyl)benzamide can be compared with other similar compounds, such as:
4,4-difluorocyclohexylamine: This compound shares the 4,4-difluorocyclohexyl moiety but lacks the benzamide group, resulting in different chemical and biological properties.
Benzamide: While benzamide itself is a simpler molecule, the addition of the 4,4-difluorocyclohexyl group in this compound imparts unique characteristics.
N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide: This compound has additional fluorine atoms on the benzamide group, which can further influence its properties and applications.
The uniqueness of this compound lies in its specific combination of the 4,4-difluorocyclohexyl and benzamide groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
CAS No. |
2375274-35-2 |
---|---|
Molecular Formula |
C13H15F2NO |
Molecular Weight |
239.3 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.